molecular formula C₁₂H₁₄O₅ B1148244 Mono-3-hydroxyisobutyl Phthalate CAS No. 1461625-51-3

Mono-3-hydroxyisobutyl Phthalate

カタログ番号: B1148244
CAS番号: 1461625-51-3
分子量: 238.24
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Mono-3-hydroxyisobutyl Phthalate (CAS: 1461625-51-3) is a high-purity metabolite of di-isobutyl phthalate (DiBP), provided at a purity exceeding 90%. This compound is a critical standard in environmental health and toxicology research, particularly for investigating the mechanisms of phthalate exposure and its role as an endocrine disrupting chemical . Phthalates are associated with a range of adverse reproductive outcomes, and this metabolite is instrumental in studying their internal exposure levels and biological effects . Researchers utilize Mono-3-hydroxyisobutyl Phthalate to elucidate the intracellular mechanisms of phthalate action, which include interference with nuclear receptors such as the androgen receptor (AR), peroxisome proliferator-activated receptors (PPARs), and estrogen receptors (ERs) . Its study is vital for understanding how phthalates disrupt the hypothalamic-pituitary-gonadal (HPG) axis, alter steroidogenesis, and modulate hormone signaling pathways, potentially leading to reproductive disorders . Furthermore, it serves as a key biomarker in human biomonitoring studies, such as cohort studies involving pregnant women, to assess exposure to plasticizers and explore their link to oxidative stress, inflammation, and adverse birth outcomes . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any human use.

特性

CAS番号

1461625-51-3

分子式

C₁₂H₁₄O₅

分子量

238.24

同義語

1,2-Benzenedicarboxylic Acid 1-(3-hydroxy-2-methylpropyl) Ester

製品の起源

United States

類似化合物との比較

Chemical Structure and Parent Compounds

MHIBP belongs to the family of monoester phthalate metabolites, which are formed via hydrolysis and oxidation of parent diester phthalates. Key structural analogs include:

Compound Parent Phthalate Structural Feature Key Differences from MHIBP
MHIBP DiBP Hydroxylated isobutyl side chain Contains -OH group on isobutyl chain
Mono-isobutyl phthalate (mIBP) DiBP Non-hydroxylated isobutyl side chain Lacks hydroxylation; simpler metabolism
Mono-2-ethyl-5-hydroxyhexyl phthalate (mEHHP) DEHP Hydroxylated ethylhexyl chain Longer alkyl chain; DEHP-derived
Mono-2-ethyl-5-oxohexyl phthalate (mEOHP) DEHP Oxo group on ethylhexyl chain Ketone group instead of hydroxyl
Mono-n-butyl phthalate (mBP) DBP Linear butyl chain Shorter chain; derived from DBP

Structural Implications : The hydroxyl group in MHIBP enhances its water solubility compared to mIBP, facilitating urinary excretion. However, its retention in biomonitoring assays may differ from metabolites with longer alkyl chains (e.g., mEHHP) .

Toxicity Profiles

  • DiBP : Classified as a Category 1B reproductive toxicant under EU regulations, DiBP disrupts testosterone synthesis and impairs fetal development in animal studies. Its metabolite MHIBP is presumed to contribute to these effects, though specific mechanistic studies are scarce .
  • mBP (from DBP) : Linked to reproductive toxicity and endocrine disruption, with higher urinary concentrations correlating with reduced semen quality in men .
  • mEHHP/mEOHP (from DEHP) : Associated with hepatic and renal toxicity in rodents, though DEHP itself is more extensively studied than its metabolites .

Key Contrast: Unlike DEHP metabolites, MHIBP’s toxicity is inferred primarily from DiBP’s regulatory status rather than direct evidence. Substitutes like DINCH (diisononylcyclohexane-1,2-dicarboxylate) produce non-phthalate metabolites with distinct toxicological profiles, such as cyclohexane-1,2-dicarboxylic acid metabolites, which show lower reproductive toxicity .

Exposure Routes and Biomonitoring Data

MHIBP is detected in urine as a biomarker of DiBP exposure. Comparative biomonitoring data from the CDC’s NHANES studies () highlight trends in metabolite prevalence:

Metabolite Geometric Mean (1999–2010) Detection Frequency Primary Exposure Source
mIBP 3.2 µg/L >95% PVC products, adhesives
mBP 21.4 µg/L >98% Cosmetics, food packaging
mEHHP 15.8 µg/L >99% Medical devices, flooring
MHIBP Data not reported Inferred DiBP-containing plastics

Note: While MHIBP-specific data are absent in , its detection is documented in targeted biomonitoring studies (e.g., as OH-MiBP in ).

Regulatory Status

Regulatory actions targeting parent phthalates indirectly affect MHIBP’s prevalence:

  • DiBP : Banned in EU consumer products (Annex XVII of REACH) and restricted in Switzerland (ChemRRV Annex 1.18) at concentrations ≥0.1% .
  • DEHP/DBP : Similar restrictions apply, with DEHP listed as a Substance of Very High Concern (SVHC) .
  • Substitutes (e.g., DINCH): Not classified as reproductive toxicants, though emerging concerns about thyroid and kidney effects in rodents exist .

Impact on MHIBP : Reduced DiBP use in consumer goods may lower MHIBP detection in future biomonitoring, though legacy exposure via older products persists.

準備方法

Homogeneous Acid Catalysis

Concentrated sulfuric acid (0.2–1 wt%) remains widely used due to its high activity, enabling conversions >90% within 16–20 hours at 100–150°C. However, challenges include:

  • Corrosivity : Requires neutralization with alkaline solutions (e.g., 4–6% NaOH) post-reaction.

  • Byproduct Formation : Sulfonation of the alcohol or anhydride may occur, necessitating activated carbon decolorization.

Example Protocol :

  • Combine phthalic anhydride (1 mol) and 3-hydroxyisobutanol (1.5 mol) in a reactor.

  • Add H₂SO₄ (0.5 wt%), heat to 115°C with stirring for 4 hours.

  • Neutralize with 5% NaOH, wash with water, and recover excess alcohol via vacuum distillation.

  • Decolorize with activated carbon and filter.

Yield : 78–85% MHIBP, with 5–8% diester byproduct.

Solid Acid Catalysts

To mitigate homogeneous catalyst drawbacks, mesoporous solid catalysts (e.g., GaCl₃/Si-MCM-41) enable room-temperature reactions with 95% selectivity for monoesters.

Advantages :

  • Reusability : Catalysts retain activity for ≥5 cycles.

  • Reduced Side Reactions : Minimal dehydration or sulfonation.

Example Protocol :

  • Load GaCl₃ (0.02 mmol/g) onto Si-MCM-41 support.

  • Mix phthalic anhydride (1 mol), 3-hydroxyisobutanol (1.1 mol), and catalyst (5 wt%) at 25°C for 1 hour.

  • Filter and wash catalyst for reuse.

  • Purify via rotary evaporation.

Yield : 92% MHIBP, <2% diester.

Reaction Optimization Parameters

Stoichiometry and Temperature

Excess alcohol (1.5:1 molar ratio) drives esterification but risks diester formation. Lower ratios (1.1:1) at 80–100°C favor monoesters.

Alcohol:Anhydride RatioTemperature (°C)MHIBP Yield (%)Diester Byproduct (%)
1.1:180883
1.5:11207618
2.0:11506528

Data synthesized from

Solvent-Free vs. Solvent-Assisted Systems

Solvent-free reactions reduce waste but require precise temperature control. Polar aprotic solvents (e.g., toluene) enhance mixing and azeotropic water removal, improving yields by 10–15%.

Purification and Characterization

Post-Reaction Workflow

  • Neutralization : Alkaline washing (pH 7–8) removes residual acid.

  • Distillation : Recover unreacted alcohol at 70–90°C under reduced pressure (20–30 mmHg).

  • Decolorization : Activated carbon treatment (0.5–1 wt%) eliminates colored impurities.

  • Crystallization : MHIBP precipitates in hexane at 0–5°C, achieving ≥99% purity.

Analytical Validation

  • FT-IR : Ester carbonyl stretch at 1720 cm⁻¹, hydroxyl at 3400 cm⁻¹.

  • HPLC : Retention time 6.2 min (C18 column, 60% acetonitrile/water).

  • NMR : δ 7.6–8.1 ppm (aromatic protons), δ 4.1–4.3 ppm (–OCH₂–).

Industrial-Scale Feasibility

Pilot studies using continuous stirred-tank reactors (CSTRs) achieve 85% yield at 500 L scale, with energy consumption reduced by 30% via supergravity bed alcohol recovery. Capital costs are 20% lower than batch processes due to shorter cycle times.

Emerging Innovations

  • Enzymatic Catalysis : Lipases (e.g., Candida antarctica) show promise for solvent-free monoester synthesis at 50°C, though yields remain suboptimal (60–70%).

  • Ionic Liquid Media : BMIM-BF₄ enhances reaction rates by 40% via stabilization of intermediates .

Q & A

Q. What analytical methods are recommended for quantifying MHIBP in biological samples?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the gold standard. Deuterated internal standards, such as MHIBP-d4 (>95% purity, stored at +4°C), enhance accuracy by correcting for matrix effects and instrument variability . Biomarker quantification in urine or serum should follow protocols validated for precision (e.g., detection limits <0.1 ng/mL) .

Q. How should MHIBP standards be stored to ensure stability?

MHIBP and its deuterated analogs (e.g., MHIBP-d4) require storage at +4°C to prevent degradation. Avoid freeze-thaw cycles, as repeated temperature fluctuations may alter structural integrity .

Q. What are common sources of contamination in MHIBP experiments?

Polymeric materials (e.g., lab equipment coatings, plastic consumables) may leach phthalates. Use glassware or phthalate-free plastics, and validate background levels via solvent blanks .

Advanced Research Questions

Q. How can co-elution issues in LC-MS/MS be resolved when analyzing MHIBP alongside structurally similar metabolites?

Optimize chromatographic separation using a C18 column with a gradient elution program (e.g., 0.1% formic acid in water/acetonitrile). Employ multiple reaction monitoring (MRM) transitions specific to MHIBP (e.g., m/z 242.109 → fragment ions) and confirm peak purity via spectral deconvolution .

Q. What experimental designs mitigate confounding factors in MHIBP exposure studies?

Cohort studies should account for temporal variability (e.g., collect multiple biospecimens per subject) and covariates like diet, age, and co-exposure to other phthalates. Use multivariate regression models to adjust for urinary creatinine levels in biomarker analyses .

Q. How do metabolic pathways of MHIBP differ from those of other isobutyl phthalate metabolites?

MHIBP is a secondary metabolite of diisobutyl phthalate (DIBP), undergoing hydroxylation and oxidation. Compare its pharmacokinetics to mono-isobutyl phthalate (MiBP) using in vitro hepatocyte models or stable isotope tracing .

Q. What strategies validate MHIBP as a biomarker for chronic exposure studies?

Conduct longitudinal reproducibility assessments (e.g., intraclass correlation coefficients >0.7) and correlate urinary MHIBP levels with external exposure metrics (e.g., air/water sampling). Cross-validate findings using pooled samples from diverse populations .

Data Analysis & Contradictions

Q. How should researchers address discrepancies in MHIBP detection across studies?

Variability may stem from analytical sensitivity (e.g., LC-MS vs. ELISA) or sample preparation (e.g., enzymatic deconjugation efficiency). Reanalyze discordant samples using harmonized protocols and report limits of quantification (LOQs) transparently .

Q. Why do MHIBP concentrations vary geographically in biomonitoring studies?

Regional differences in DIBP usage (e.g., industrial vs. consumer products) and regulatory policies influence exposure. Meta-analyses should stratify data by country and adjust for confounders like urbanization and occupational exposure .

Methodological Resources

  • Analytical Standards : MHIBP-d4 (CAS 1461625-51-3) is critical for isotope dilution mass spectrometry .
  • Biomarker Databases : Refer to NHANES phthalate metabolite data for population-level reference ranges .
  • Protocols : Follow ZDHC MRSL guidelines for minimizing laboratory contamination .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。